molecular formula C10H11FN2 B1369753 2-(4-fluoro-1H-indol-3-yl)ethanamine CAS No. 467452-26-2

2-(4-fluoro-1H-indol-3-yl)ethanamine

Cat. No.: B1369753
CAS No.: 467452-26-2
M. Wt: 178.21 g/mol
InChI Key: QTNVDKAISCZLHR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-indol-3-yl)ethanamine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 4-position of the indole ring, which can influence its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2-(4-Fluoro-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound may bind to serotonin receptors, modulating their activity and impacting serotonin signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal activity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context . Additionally, this compound may inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

    Alkylation: The 4-fluoroindole undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

2-(4-Fluoro-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(5-fluoro-1H-indol-3-yl)ethanamine
  • 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine
  • N-ethyl-2-(5-fluoro-1H-indol-3-yl)ethanamine

Comparison:

  • Fluorine Position: The position of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
  • Substituents: Additional substituents on the indole ring can alter the compound’s reactivity and potential applications.
  • Binding Affinity: Variations in the structure can affect the binding affinity to molecular targets, impacting the compound’s effectiveness in different applications.

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVDKAISCZLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610117
Record name 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467452-26-2
Record name 4-Fluoro-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467452-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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